molecular formula C23H23N3O3S2 B2710358 N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-91-6

N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2710358
CAS No.: 877654-91-6
M. Wt: 453.58
InChI Key: AAJNEAORTUPXOK-UHFFFAOYSA-N
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Description

The molecule features:

  • A thieno[3,2-d]pyrimidin-4-one core with a 3-methoxyphenyl substituent at position 2.
  • A thioacetamide bridge linking the pyrimidine ring to a 2,3-dimethylphenyl group.
  • A partially saturated tetrahydrothieno-pyrimidine system, which may enhance conformational stability compared to fully aromatic analogs .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-14-6-4-9-18(15(14)2)24-20(27)13-31-23-25-19-10-11-30-21(19)22(28)26(23)16-7-5-8-17(12-16)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJNEAORTUPXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound known for its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, potential therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C23_{23}H21_{21}N3_{3}O3_{3}S2_{2}
Molecular Weight 451.6 g/mol
CAS Number 1291845-18-5

The structure features a thieno[3,2-d]pyrimidin core linked to a dimethylphenyl and methoxyphenyl group through a thioether linkage. This unique structure may contribute to its biological activities.

Antibacterial Properties

Recent studies have highlighted the compound's significant antibacterial activity. It has been shown to exhibit broad-spectrum effects against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to established antibiotics like Ciprofloxacin and Rifampicin against Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited enhanced potency due to structural modifications that improved their interaction with bacterial targets .

Antitubercular Activity

The compound has also shown promising results against Mycobacterium tuberculosis. In vitro assays indicated that it possesses antitubercular activity with an MIC of approximately 50 μg/mL. This activity is attributed to its ability to inhibit specific enzymes involved in bacterial metabolism and replication .

The proposed mechanism of action involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By targeting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting potential applications in oncology .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Variations : The presence of electron-withdrawing groups on the phenyl rings significantly enhances antibacterial potency. For example, compounds with methoxy or halogen substituents showed improved activity compared to their unsubstituted counterparts .
  • Linker Modifications : Changes in the thioether linkage have been explored to optimize interaction with target enzymes and improve solubility and bioavailability.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications leading to increased hydrophobicity enhanced antibacterial activity significantly .
  • Antitubercular Activity Assessment : Research conducted on Mycobacterium smegmatis demonstrated that specific derivatives of the compound could inhibit bacterial growth effectively at low concentrations, supporting its potential as a therapeutic agent against tuberculosis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting specific enzymes involved in cell proliferation. It targets cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Mechanism of Action : The inhibition of CDKs disrupts the normal cell cycle progression, making it a candidate for further development as an anticancer therapeutic.

Biological Research

Modulation of Biological Pathways : Research indicates that this compound can modulate various signaling pathways involved in cellular processes such as apoptosis and proliferation. Its ability to interact with multiple biological targets makes it a valuable tool for studying disease mechanisms.

Chemical Biology

Reagent in Organic Synthesis : Beyond its biological applications, this compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules with potential therapeutic properties.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivityInhibits CDKs; induces apoptosis
Biological PathwaysModulates signaling pathways
Organic SynthesisServes as a building block for complex molecules

Case Study 1: Anticancer Efficacy

In vitro studies have demonstrated that N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer).
  • IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity compared to established chemotherapeutics like doxorubicin.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound not only inhibits CDKs but also affects downstream signaling pathways involved in apoptosis. This dual action enhances its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) enhance solubility compared to chloro groups (electron-withdrawing), as seen in vs. .
  • Bulkier Substituents (e.g., benzyl in or ethyl/dimethyl in ) increase steric hindrance, which could affect target selectivity.

Physicochemical Properties

Comparative data for select analogs:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) pKa (Predicted)
Target Compound ~453.5 Not reported Moderate (lipophilic groups) ~12.7
N-(3-Methoxyphenyl)-2-((3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl)acetamide 437.53 Not reported Low (benzyl group) 12.77
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 344.21 230–232 Low (chloro groups) Not reported

Notes:

  • The target compound’s tetrahydrothieno ring likely improves aqueous solubility compared to unsaturated analogs like or , as saturation reduces crystallinity .
  • Methoxy groups in the target compound and may facilitate hydrogen bonding with biological targets, as suggested by Etter’s hydrogen-bonding rules .

Implications for Drug Design

Substituent Optimization : The 3-methoxyphenyl and 2,3-dimethylphenyl groups balance electron donation and steric effects, favoring target engagement.

Hydrogen Bonding : The thioacetamide linker and methoxy groups may participate in hydrogen-bond networks critical for kinase inhibition .

Solubility vs. Potency: Saturation of the thieno ring improves solubility but may require compensatory structural tweaks to maintain potency.

Q & A

Q. What are the key considerations for synthesizing N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?

The synthesis involves multi-step reactions, including cyclocondensation of substituted thiophenes with thiourea derivatives to form the thieno[3,2-d]pyrimidin-4-one core, followed by thioacetamide coupling. Critical steps include:

  • Cyclocondensation : Use of acetic acid as a solvent under reflux to promote ring closure .
  • Thioether formation : Reaction of the pyrimidine core with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the thioacetamide moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. How can structural characterization of this compound be reliably performed?

  • NMR spectroscopy : Confirm regiochemistry of the thienopyrimidine core and substituents (e.g., methoxyphenyl, dimethylphenyl) via ¹H and ¹³C NMR .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected ~470–500 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguous stereochemistry using SHELX programs for data refinement .

Q. What reaction mechanisms govern the stability of the thioether bridge in this compound?

The thioether linkage (-S-) is susceptible to oxidation and nucleophilic substitution. Stability studies should include:

  • pH-dependent hydrolysis : Monitor degradation in buffers (pH 1–13) via HPLC .
  • Oxidative stress testing : Exposure to H₂O₂ or metal ions (e.g., Fe³⁺) to assess disulfide formation .
  • Computational modeling : Use DFT to predict bond dissociation energies and reactive intermediates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) on the phenyl rings to evaluate effects on bioactivity .
  • Core modifications : Replace the thienopyrimidine core with pyrido[2,3-d]pyrimidine to assess scaffold flexibility .
  • In vitro assays : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR, VEGFR) to correlate structural changes with potency .

Q. What strategies resolve contradictions in reported biological activity data for thienopyrimidine derivatives?

  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., methoxyphenyl groups enhancing solubility but reducing target affinity) .
  • Assay standardization : Use identical cell lines (e.g., HeLa, MCF-7) and protocols to minimize variability .
  • Off-target profiling : Employ proteome-wide screens (e.g., KINOMEscan) to distinguish selective vs. promiscuous inhibitors .

Q. How can crystallographic challenges (e.g., poor diffraction) be addressed for this compound?

  • Co-crystallization : Use protein targets (e.g., kinases) to stabilize the ligand in crystal lattices .
  • Synchrotron radiation : Leverage high-flux X-rays for weakly diffracting crystals .
  • Dynamic NMR : Resolve conformational flexibility in solution when crystals are unattainable .

Q. What computational methods predict the physicochemical properties of this compound?

  • Solubility : Apply COSMO-RS or Abraham descriptors to estimate logP and aqueous solubility .
  • Permeability : Use PAMPA assays or Caco-2 cell models validated with MDCK permeability data .
  • pKa prediction : Employ MarvinSketch or ACD/Labs software to identify ionizable groups .

Q. How can metabolic stability be optimized for in vivo studies?

  • Microsomal incubation : Identify major metabolites (e.g., O-demethylation of methoxyphenyl) using liver microsomes .
  • Prodrug design : Mask labile groups (e.g., thioether) with ester or carbamate prodrugs .
  • Isotope labeling : Use ¹⁴C or ³H isotopes for mass balance studies in pharmacokinetic assays .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

StepIntermediateYield (%)Purity (HPLC)Reference
1Thienopyrimidin-4-one core65–7590%
2Thioacetamide derivative50–6085%
3Final compound40–50>95%

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentTarget (IC₅₀, nM)Solubility (µg/mL)Reference
3-MethoxyphenylEGFR: 120 ± 1512.3 ± 1.2
4-NitrophenylVEGFR2: 85 ± 105.8 ± 0.8
2,3-DimethylphenylCDK4: 200 ± 2518.9 ± 2.1

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